2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-4-carboxylic acid
Overview
Description
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-4-carboxylic acid is a chemical compound with the molecular formula C14H23NO4 and a molecular weight of 269.34 g/mol . It is characterized by a spirocyclic structure, which includes a nonane ring fused to an azaspiro ring system. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-4-carboxylic acid typically involves the reaction of a suitable azaspiro precursor with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The final product is often purified by recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-4-carboxylic acid involves its ability to interact with various molecular targets through its functional groups. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing a reactive amine that can form covalent bonds with biological targets. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
7-[(Tert-butoxy)carbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid: Similar spirocyclic structure but with an oxygen atom in the ring.
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid: Differing in the position of the carboxylic acid group.
Uniqueness
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-4-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the tert-butoxycarbonyl protecting group. This combination of features makes it particularly useful in synthetic chemistry and drug design .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.4]nonane-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-10(11(16)17)14(9-15)6-4-5-7-14/h10H,4-9H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOWZNKGPINTIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824298-88-5 | |
Record name | 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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